7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15152364
Molecular Formula: C26H22N4O6
Molecular Weight: 486.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22N4O6 |
|---|---|
| Molecular Weight | 486.5 g/mol |
| IUPAC Name | 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C26H22N4O6/c1-33-18-8-4-15(5-9-18)14-30-25(31)19-10-6-17(12-20(19)27-26(30)32)24-28-23(29-36-24)16-7-11-21(34-2)22(13-16)35-3/h4-13H,14H2,1-3H3,(H,27,32) |
| Standard InChI Key | QEFZSEWEYFQXML-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)NC2=O |
Introduction
Synthesis Methods
The synthesis of quinazoline derivatives often involves multi-step pathways leveraging known reactions in organic chemistry. These methods typically include condensation reactions, cyclization, and substitution reactions to introduce the desired functional groups. For example, the synthesis of 3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves several key steps, including the use of specific solvents and catalysts to optimize yields.
Biological Activities
Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. For instance, some quinazoline-2,4(1H,3H)-dione derivatives have been explored as potential antibacterial agents by inhibiting bacterial gyrase and DNA topoisomerase IV . The presence of oxadiazole moieties in these compounds contributes to their biological activity.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Quinazoline derivatives have shown potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. |
| Anticancer Activity | Some quinazoline compounds are investigated for their anticancer properties, often targeting specific enzymes involved in cancer cell proliferation. |
Research Findings and Applications
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